molecular formula C5H9NO2 B1349330 Methyl 1-aminocyclopropanecarboxylate CAS No. 72784-43-1

Methyl 1-aminocyclopropanecarboxylate

Cat. No. B1349330
CAS RN: 72784-43-1
M. Wt: 115.13 g/mol
InChI Key: CSHMCEYIMFSLSS-UHFFFAOYSA-N
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Patent
US08372841B2

Procedure details

A mixture of methyl 1-aminocyclopropane-1-carboxylate (0.50 g, 4.35 mmoles), powdered potassium carbonate (2.40 g, 17.4 mmoles), and tetrabutylammonium bromide (0.140 g, 0.43 mmoles) in anhydrous acetonitrile (12 mL) was treated with 1,5-diiodopentane (1.70 g, 5.22 mmoles). The mixture was stirred for three days at 90° C. The mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure. The residue was purified on an Alltech pre-packed silica gel column eluting with ethyl acetate to afford the title compound. MS(DCI) m/z 184 (M+H)+. Vaidyanathan, G.; Wilson, J. W. J. Org. Chem. 1989, 54, 1810-1815.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:5]([O:7][CH3:8])=[O:6])[CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].I[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]I>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[N:1]1([C:2]2([C:5]([O:7][CH3:8])=[O:6])[CH2:4][CH2:3]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1(CC1)C(=O)OC
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.7 g
Type
reactant
Smiles
ICCCCCI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for three days at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on an Alltech pre-packed silica gel column
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1(CCCCC1)C1(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.